5-(2-Methylphenyl)-3-methylphenol
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Overview
Description
5-(2-Methylphenyl)-3-methylphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its structural configuration, where a methyl group is attached to the second position of the phenyl ring, and another methyl group is attached to the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol derivative undergoes alkylation with a methyl-substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the yield and purity of the final product. The use of environmentally friendly solvents and reagents is also a consideration in modern industrial practices.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(2-Methylphenyl)-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): Known for its antimicrobial and antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Exhibits similar biological activities, including antimicrobial and anti-inflammatory effects.
2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: A derivative with potential pharmaceutical applications.
Uniqueness
5-(2-Methylphenyl)-3-methylphenol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of methyl groups on the phenyl and phenol rings allows for unique interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMDCXMTRBFLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683669 |
Source
|
Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-73-7 |
Source
|
Record name | 2',5-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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